molecular formula C21H20N4O4 B10994388 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B10994388
M. Wt: 392.4 g/mol
InChI Key: GODLDHXMXMEERP-UHFFFAOYSA-N
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Description

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]ACETAMIDE is a complex organic compound that features a quinazolinone and an indole moiety

Preparation Methods

The synthesis of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]ACETAMIDE typically involves multi-step organic reactionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety may inhibit certain enzymes, while the indole moiety can interact with receptor sites, modulating biological pathways. These interactions can lead to various pharmacological effects, including inhibition of cell proliferation and modulation of immune responses .

Comparison with Similar Compounds

Similar compounds include other quinazolinone and indole derivatives, such as:

    2,4-Dioxo-1,4-dihydroquinazoline: Shares the quinazolinone core but lacks the indole moiety.

    Indole-3-acetic acid: Contains the indole structure but differs in functional groups and overall structure.

    Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with different pharmacological properties. The uniqueness of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]ACETAMIDE lies in its combined quinazolinone and indole structures, which contribute to its distinct chemical and biological activities.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C21H20N4O4/c1-29-12-11-24-10-9-14-16(7-4-8-18(14)24)22-19(26)13-25-20(27)15-5-2-3-6-17(15)23-21(25)28/h2-10H,11-13H2,1H3,(H,22,26)(H,23,28)

InChI Key

GODLDHXMXMEERP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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